molecular formula C11H12N2OS B15300868 3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal

3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal

Cat. No.: B15300868
M. Wt: 220.29 g/mol
InChI Key: KVDGNDKMKIUECN-UHFFFAOYSA-N
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Description

3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal typically involves the reaction of 5-methyl-1H-benzo[d]imidazole-2-thiol with propanal under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the thiol group on the aldehyde group of propanal .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

3-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanal

InChI

InChI=1S/C11H12N2OS/c1-8-3-4-9-10(7-8)13-11(12-9)15-6-2-5-14/h3-5,7H,2,6H2,1H3,(H,12,13)

InChI Key

KVDGNDKMKIUECN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCCC=O

Origin of Product

United States

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